molecular formula C11H12N4OS B2629091 N-methyl-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide CAS No. 1705800-67-4

N-methyl-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide

Cat. No.: B2629091
CAS No.: 1705800-67-4
M. Wt: 248.3
InChI Key: SLWZJFBNKBQLJK-UHFFFAOYSA-N
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Description

Future Directions

The study of thiazole derivatives is an active area of research due to their wide range of biological activities . Therefore, future research could potentially explore the biological activity of this compound and its potential uses in medicine or other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide typically involves the reaction of 2-amino-6-methylpyridine with thiazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of N-methyl-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thiazole ring and pyridine moiety contribute to its versatility in various chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

N-methyl-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-7-4-3-5-9(13-7)15-11-14-8(6-17-11)10(16)12-2/h3-6H,1-2H3,(H,12,16)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWZJFBNKBQLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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